
Chromium(3+) zinc hydroxide (1/1/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(3+) zinc hydroxide (1/1/5) is an inorganic compound that consists of chromium, zinc, and hydroxide ions in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium(3+) zinc hydroxide (1/1/5) can be synthesized through the co-precipitation method. This involves mixing aqueous solutions of chromium(III) salts, such as chromium(III) chloride, and zinc salts, such as zinc sulfate, with a strong base like sodium hydroxide. The reaction typically occurs at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the compound.
Industrial Production Methods
Industrial production of chromium(3+) zinc hydroxide (1/1/5) follows similar principles but on a larger scale. The process involves continuous mixing of the reactants in large reactors, followed by filtration and drying using industrial equipment. The purity and yield of the compound can be optimized by controlling the reaction conditions, such as pH, temperature, and concentration of the reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(3+) zinc hydroxide (1/1/5) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Chromium in the compound can undergo oxidation-reduction reactions, changing its oxidation state.
Substitution Reactions: The hydroxide ions in the compound can be substituted by other anions, such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like zinc metal.
Substitution: Reagents such as hydrochloric acid or sulfuric acid can be used to introduce chloride or sulfate ions, respectively.
Major Products Formed
Oxidation-Reduction: The major products depend on the specific reaction conditions but can include various chromium oxides and hydroxides.
Substitution: The products include chromium(III) chloride or chromium(III) sulfate, along with zinc hydroxide.
Applications De Recherche Scientifique
Chromium(3+) zinc hydroxide (1/1/5) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to change oxidation states.
Biology: Investigated for its potential role in biological systems, particularly in enzyme activity and cellular metabolism.
Medicine: Studied for its potential therapeutic effects, including its role in glucose metabolism and insulin sensitivity.
Industry: Utilized in the production of pigments, coatings, and as a precursor for other chromium and zinc compounds.
Mécanisme D'action
The mechanism by which chromium(3+) zinc hydroxide (1/1/5) exerts its effects involves its interaction with molecular targets and pathways. For instance, chromium(III) ions can interact with the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation . Additionally, zinc ions can modulate the activity of antioxidant enzymes, such as superoxide dismutase and catalase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium(III) Hydroxide: Similar in structure but lacks zinc ions.
Zinc Hydroxide: Contains only zinc and hydroxide ions.
Chromium(III) Chloride: Contains chloride ions instead of hydroxide ions.
Uniqueness
Chromium(3+) zinc hydroxide (1/1/5) is unique due to the combination of chromium and zinc ions in a specific ratio, which imparts distinct chemical properties and potential applications. The presence of both chromium and zinc ions allows for a broader range of chemical reactions and interactions compared to compounds containing only one of these elements.
Propriétés
Numéro CAS |
143597-70-0 |
|---|---|
Formule moléculaire |
CrH5O5Zn |
Poids moléculaire |
202.4 g/mol |
Nom IUPAC |
zinc;chromium(3+);pentahydroxide |
InChI |
InChI=1S/Cr.5H2O.Zn/h;5*1H2;/q+3;;;;;;+2/p-5 |
Clé InChI |
VPDWKDLOGRVCDD-UHFFFAOYSA-I |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)
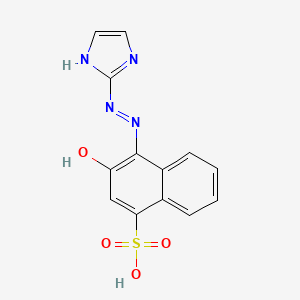
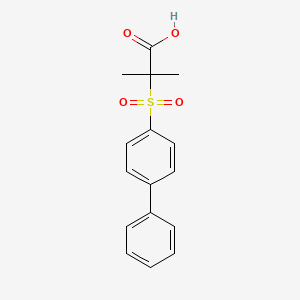
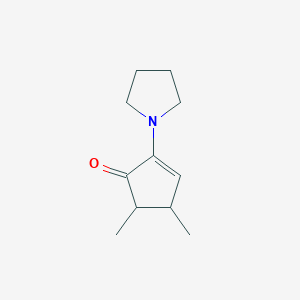
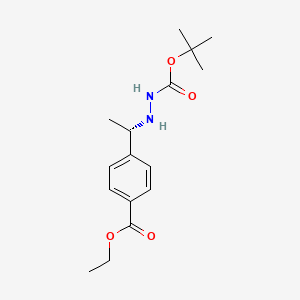

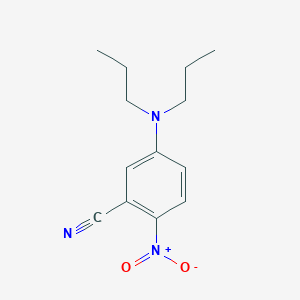
![1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12544627.png)
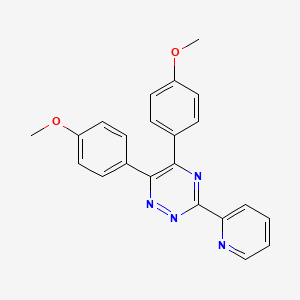
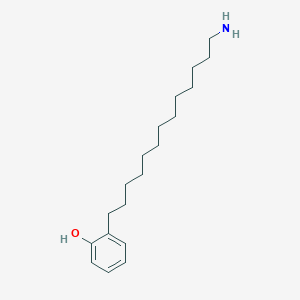
![[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene](/img/structure/B12544650.png)
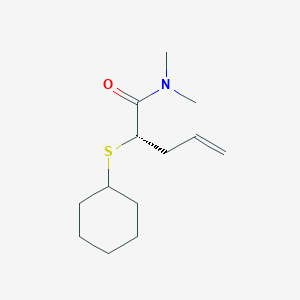
![1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12544658.png)

